

2-Anilinoacetamide CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Anilinoacetamide

Cat. No.: B130025

[Get Quote](#)

In-Depth Technical Guide to 2-Anilinoacetamide

Chemical Identifier:

- CAS Number: 21969-70-0[1]
- Molecular Formula: C₈H₁₀N₂O[1]

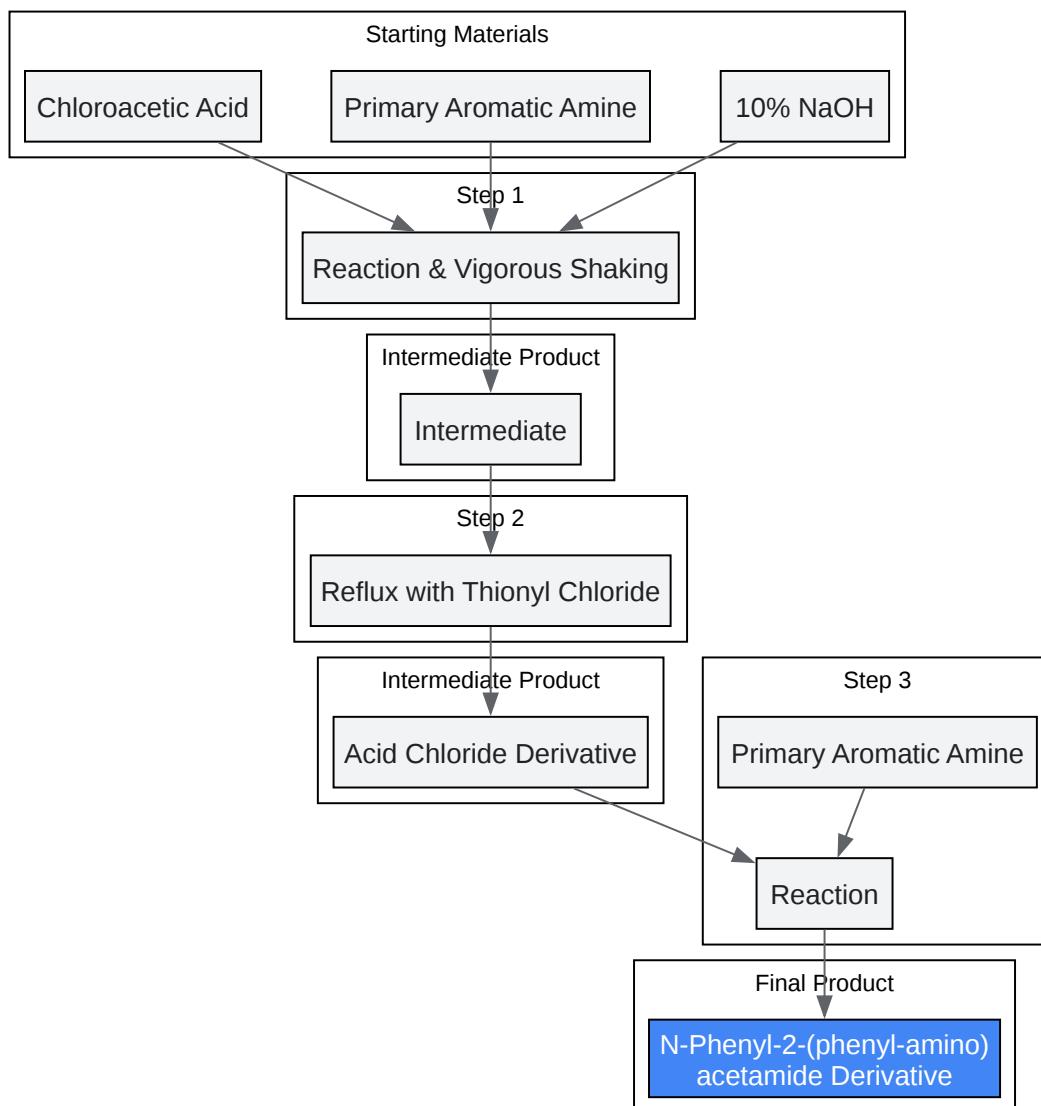
This technical guide provides a comprehensive overview of **2-anilinoacetamide**, a chemical compound with a core structure that has been explored for various biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its synthesis, physicochemical properties, and the biological activities of its derivatives.

Physicochemical Properties and Synthesis

While detailed experimental data on the physicochemical properties of **2-anilinoacetamide** are not extensively available in the public domain, its derivatives have been synthesized and studied. The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, which share a similar structural backbone, typically involves a multi-step process.

Table 1: Physicochemical Data for **2-Anilinoacetamide**

Property	Value
CAS Number	21969-70-0
Molecular Formula	C ₈ H ₁₀ N ₂ O
Molecular Weight	150.18 g/mol


General Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives

A common synthetic route for producing derivatives of **2-anilinoacetamide** is the Schotten-Baumann reaction. This three-step process is outlined below.

Experimental Protocol: Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives

- Step 1: Formation of an Intermediate. Chloroacetic acid is reacted with a primary aromatic amine in the presence of a 10% sodium hydroxide solution. The mixture is shaken vigorously to yield an intermediate product.
- Step 2: Formation of Acid Chloride. The product from Step 1 is then refluxed with thionyl chloride for approximately 30 minutes to produce an acid chloride derivative.
- Step 3: Final Product Formation. The acid chloride derivative is subsequently reacted with a primary aromatic amine to yield the final N-phenyl-2-(phenyl-amino) acetamide derivative.

General Synthesis Workflow for 2-Anilinoacetamide Derivatives

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for N-phenyl-2-(phenyl-amino) acetamide derivatives.

Biological Activities of 2-Anilinoacetamide Derivatives

Derivatives of **2-anilinoacetamide** have been investigated for a range of pharmacological activities, including anticoagulant, anticonvulsant, and antibacterial effects.

Anticoagulant Activity

Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as potential inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.

Experimental Protocol: In Vitro Anticoagulant Activity Assessment

The anticoagulant activity of these derivatives is commonly evaluated using the prothrombin time (PT) determination method. This assay measures the time it takes for blood plasma to clot after the addition of tissue factor. An extended PT in the presence of the compound indicates anticoagulant activity.

Anticonvulsant Activity

Several derivatives of **2-anilinoacetamide** have demonstrated anticonvulsant properties in preclinical studies.

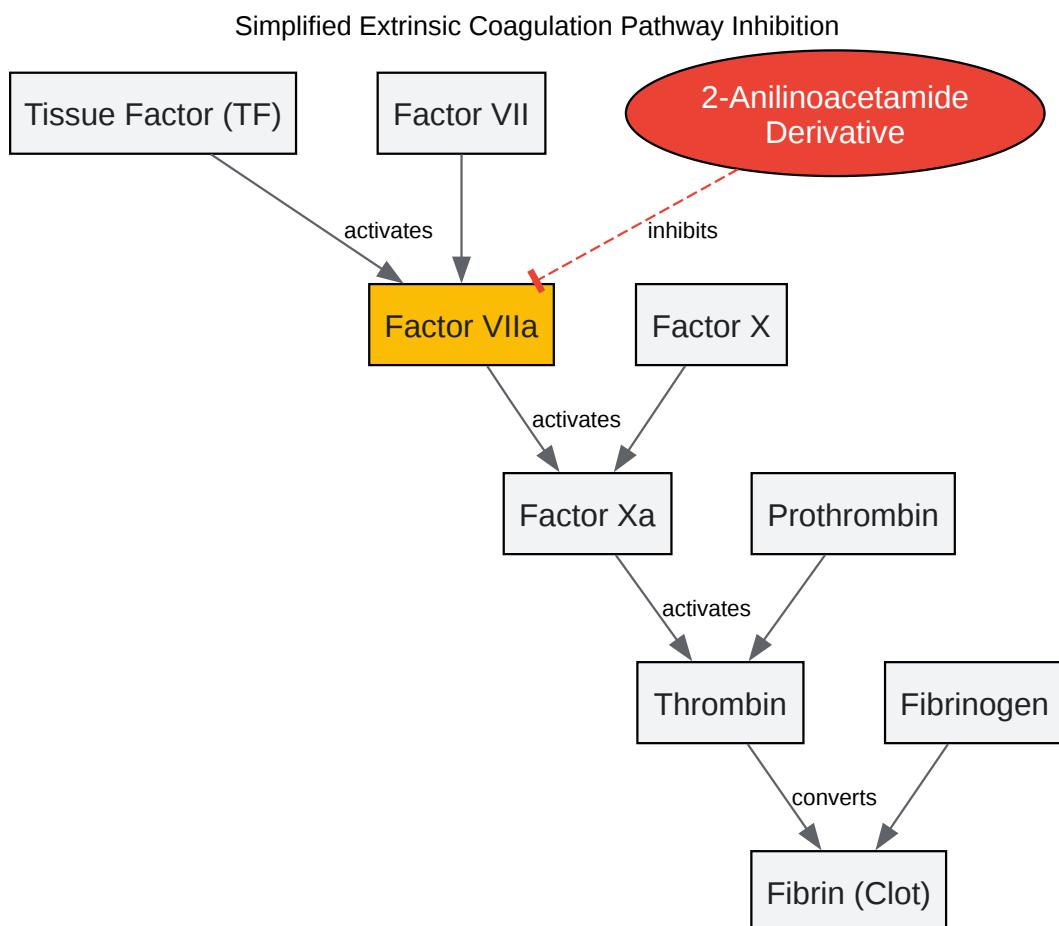
Experimental Protocol: Anticonvulsant Activity Screening

The anticonvulsant potential of these compounds is typically assessed using rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. The efficacy of the compounds is often reported as the median effective dose (ED_{50}), which is the dose required to protect 50% of the animals from seizures.

Table 2: Anticonvulsant Activity of Selected **2-Anilinoacetamide** Derivatives

Compound Derivative	Test Model	ED_{50} (mg/kg)
Bicyclic (tetalinyl, indanyl) linked derivatives	MES, bicuculline, picrotoxin	>10, <100

Antibacterial Activity


The antibacterial potential of **2-anilinoacetamide** derivatives has also been explored.

Experimental Protocol: Antibacterial Susceptibility Testing

The antibacterial activity is often determined using the agar well diffusion method. In this assay, a standardized inoculum of bacteria is spread on an agar plate, and wells are created in the agar. The test compound is then added to the wells. After incubation, the diameter of the zone of inhibition around the well is measured to determine the antibacterial efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth, can also be determined using broth microdilution methods.

Signaling Pathways

While the precise signaling pathways for **2-anilinoacetamide** are not well-defined, some of its derivatives have been suggested to interact with key biological targets. For instance, the anticoagulant activity of certain derivatives is attributed to the inhibition of Factor VIIa, which is a critical component of the extrinsic pathway of the coagulation cascade.

[Click to download full resolution via product page](#)

Caption: Inhibition of Factor VIIa by **2-anilinoacetamide** derivatives in the extrinsic coagulation pathway.

Conclusion

2-Anilinoacetamide serves as a foundational structure for the development of various biologically active compounds. Its derivatives have demonstrated promising anticoagulant,

anticonvulsant, and antibacterial properties in preliminary studies. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of **2-anilinoacetamide** and its analogues. This guide provides a summary of the existing knowledge to aid researchers in their exploration of this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijper.org [ijper.org]
- To cite this document: BenchChem. [2-Anilinoacetamide CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130025#2-anilinoacetamide-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com